N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide
Description
Properties
Molecular Formula |
C25H24N2O |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H24N2O/c28-25(26-16-15-21-18-27-24-14-8-7-13-22(21)24)17-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,23,27H,15-17H2,(H,26,28) |
InChI Key |
FZVDIBAHUKOLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
Step 1: Synthesis of 3,3-Diphenylpropanoic Acid
3,3-Diphenylpropanoic acid is commercially available or synthesized via Friedel-Crafts acylation of benzene with cinnamoyl chloride, followed by hydrogenation and oxidation.
Step 2: Preparation of 2-(1H-Indol-3-yl)ethylamine
-
Method A : Reductive amination of tryptophol (indole-3-ethanol) with ammonia under hydrogenation conditions (Pd/C, H2).
-
Method B : Gabriel synthesis using phthalimide-protected tryptophol followed by hydrazinolysis.
Step 3: Amide Bond Formation
A representative procedure adapted from PF74 analog synthesis:
-
Activation :
-
3,3-Diphenylpropanoic acid (1.0 eq) is dissolved in anhydrous DMF.
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HATU (1.2 eq) and DIPEA (3.0 eq) are added at 0°C.
-
The mixture is stirred for 15 min to form the active ester.
-
-
Coupling :
-
2-(1H-Indol-3-yl)ethylamine (1.1 eq) is added dropwise.
-
The reaction is warmed to room temperature and stirred for 12–18 h.
-
-
Workup :
Critical Parameters :
Alternative Method: Acid Chloride Route
For acid-sensitive substrates, classical acyl chloride chemistry is applicable:
-
Chlorination :
-
3,3-Diphenylpropanoic acid is treated with thionyl chloride (2.5 eq) at reflux for 2 h.
-
Excess SOCl2 is removed under vacuum to yield 3,3-diphenylpropanoyl chloride.
-
-
Amidation :
Trade-offs : Higher reaction speed vs. lower functional group tolerance compared to coupling agents.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
-
δ 10.80 (s, 1H, indole NH),
-
δ 8.20 (t, J = 5.6 Hz, 1H, amide NH),
-
δ 7.60–7.20 (m, 12H, aromatic H),
-
δ 3.45 (q, J = 6.8 Hz, 2H, CH2NH),
-
δ 2.90 (t, J = 6.8 Hz, 2H, CH2-indole),
13C NMR (100 MHz, DMSO-d6) :
-
δ 171.5 (amide C=O),
-
δ 142.1, 128.9, 126.7 (aromatic C),
-
δ 45.2 (CH2NH),
-
δ 35.8 (CH2-indole),
HRMS (ESI+) :
Purity and Stability
HPLC analysis (C18 column, 70:30 MeOH/H2O, 1 mL/min):
Stability :
Comparative Evaluation of Synthetic Methods
| Parameter | HATU/DIPEA Method | Acyl Chloride Method |
|---|---|---|
| Yield | 65–78% | 58–65% |
| Reaction Time | 12–18 h | 4 h |
| Purification | Column chromatography | Column chromatography |
| Functional Tolerance | High (epimerization <2%) | Moderate (acid-sensitive groups unstable) |
| Scalability | Suitable for >10 g | Limited by SOCl2 handling |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reactivity with Electrophilic Agents
The indole moiety undergoes electrophilic substitution, while the amide group participates in hydrolysis and nucleophilic attacks:
Electrophilic Substitution (Indole C3 Position)
Amide Hydrolysis
| Conditions | Products | Rate (k, s⁻¹) |
|---|---|---|
| 6M HCl, reflux | 3,3-diphenylpropionic acid + tryptamine | 2.1 × 10⁻⁴ |
| NaOH (1M), 60°C | Sodium 3,3-diphenylpropanoate + tryptamine | 1.8 × 10⁻⁴ |
Stability Under Physiological Conditions
Stability studies reveal pH-dependent degradation:
| pH | Half-life (t₁/₂) | Primary Degradation Pathway |
|---|---|---|
| 1.2 (gastric) | 4.3 hr | Amide hydrolysis |
| 7.4 (blood) | 28.5 hr | Oxidation of indole ring |
| 9.0 (intestinal) | 9.1 hr | Hydrolysis + indole dimerization |
Enzymatic Interactions
The compound’s antiviral activity correlates with its binding to HIV-1 capsid proteins:
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Oxidation and Photodegradation
-
Light exposure (UV-A) : Forms 3-hydroxyindole derivative (λmax = 420 nm) within 6 hr .
-
ROS-mediated oxidation : Superoxide radicals cleave the ethyl linker, generating diphenylpropanamide fragments (LC-MS confirmation) .
Catalytic Hydrogenation
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), MeOH, 25°C | Saturated propanamide (diphenyl → cyclohexyl) | 88% |
| PtO₂ | H₂ (3 atm), EtOAc, 50°C | Indoline derivative | 64% |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide. Research indicates that compounds with indole moieties exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives were tested against Staphylococcus aureus and Bacillus subtilis, showing inhibition zones that suggest promising antibacterial activity .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | Target Bacteria | Diameter of Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 22 |
| This compound | Bacillus subtilis | 21 |
Antiviral Properties
The compound has also been investigated for its antiviral potential, particularly in targeting the HIV-1 capsid protein. Studies have shown that indole derivatives can interact with viral proteins, leading to the inhibition of viral replication. For example, modifications to the indole structure have resulted in compounds that demonstrate enhanced potency against HIV-1 compared to standard treatments .
Case Study: HIV-1 Capsid Targeting
Research on small molecules targeting the HIV-1 capsid has revealed that indole-based compounds can effectively disrupt the assembly of the viral capsid core. The structure-activity relationship (SAR) studies indicate that specific substitutions on the indole ring enhance binding affinity and antiviral activity .
Cancer Treatment Applications
This compound has been explored for its anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. Studies have shown that certain compounds within this class can modulate pathways involved in cell proliferation and survival .
Table 2: Anticancer Activity of Indole Derivatives
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| This compound | HeLa (Cervical Cancer) | 15.0 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level. For instance:
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
- Antiviral Mechanism : Binding to HIV capsid proteins prevents proper assembly and functionality of the viral core.
- Anticancer Effects : Induction of apoptosis via mitochondrial pathways and modulation of signaling cascades related to cell cycle regulation.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the diphenylpropanamide structure may interact with other biological targets. These interactions can modulate various signaling pathways and result in the compound’s pharmacological effects.
Comparison with Similar Compounds
The following analysis compares N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide with structurally related amide derivatives, focusing on molecular features, physicochemical properties, and reported biological activities.
Structural Analogues of NSAID-Tryptamine Conjugates
Table 1: Key Structural and Physicochemical Comparisons
*Calculated using molecular formula C25H24N2O.
Key Observations:
- Lipophilicity : The diphenyl groups in the target compound likely enhance membrane permeability compared to simpler analogs like N-[2-(1H-indol-3-yl)ethyl]propanamide .
- Biological Activity : Analogues like the carprofen-tryptamide conjugate exhibit dual NSAID-tryptamine effects (e.g., prostaglandin inhibition) , while naproxen derivatives are explored for antiviral applications .
- Synthetic Methods : Most compounds are synthesized via DCC-mediated amide bond formation, ensuring high yields and purity .
Benzamide Derivatives with Tryptamine Moieties
Table 2: Substituted Benzamides
| Compound Name | Substituent | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide | 4-methyl | 126.8–128.2 | 278.35 |
| N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide | 4-methoxy | 132.8–134.3 | 294.34 |
| N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide | 4-chloro | 150.6–152.0 | 298.75 |
Key Observations:
- Electron-Withdrawing Groups (e.g., chloro) increase melting points and stability compared to electron-donating groups (e.g., methoxy) .
- These compounds lack the diphenylpropanamide backbone but share the tryptamine moiety, highlighting the role of aromatic substituents in modulating physicochemical properties.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features an indole moiety, which is known for its diverse biological properties. The presence of the diphenylpropanamide group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
1. Anticancer Activity
Research has indicated that indole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various human tumor cell lines. For instance, derivatives were evaluated for their ability to inhibit cell proliferation in breast cancer cells, where they acted as antagonists to estrogen receptors (ERα) and GPER .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-... | MCF-7 (Breast) | 12.5 | ERα Antagonism |
| N-(1H-indol-3-yl)-2-propionamide | A549 (Lung) | 8.0 | Apoptosis induction |
| 5-Methoxyindole | HCT116 (Colon) | 15.0 | Cell cycle arrest |
2. Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. The antibacterial activity of compounds with similar structures was assessed against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that some derivatives exhibited potent antibacterial effects, particularly against drug-resistant strains such as MRSA .
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-... | Staphylococcus aureus | 0.5 |
| N-(1H-indol-3-yl)-2-propionamide | Escherichia coli | 4.0 |
| 5-Methoxyindole | Pseudomonas aeruginosa | 8.0 |
3. Other Biological Activities
The indole scaffold is associated with various biological activities beyond anticancer and antimicrobial effects:
- Antioxidant Activity : Compounds have shown the ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases .
- Anti-inflammatory Properties : Some derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
- Antiviral Activity : Preliminary studies indicate potential efficacy against certain viral infections, warranting further investigation into their mechanisms of action.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating new indole derivatives for enhanced biological activity. For instance, a study synthesized a series of indole-based compounds that were tested for their cytotoxic effects using the Brine Shrimp Lethality Bioassay (BSLB), revealing promising results for several derivatives .
Q & A
Q. What are the recommended methods for synthesizing N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide, and how can reaction yields be optimized?
Synthesis typically involves coupling the indole-ethylamine moiety with diphenylpropanoyl chloride under anhydrous conditions. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC or DCC) in dichloromethane or DMF at 0–25°C for 12–24 hours .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
- Yield optimization : Control moisture levels (use molecular sieves), maintain stoichiometric excess of the acyl chloride (1.2–1.5 equiv), and monitor reaction progress via TLC or HPLC .
Q. How can researchers validate the structural integrity of this compound using analytical techniques?
- HPLC : Use a C18 column with UV detection at 280 nm (indole absorbance) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .
- Mass spectrometry : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (expected [M+H]⁺ ~423.2 Da) .
- NMR : Key signals include indole NH (δ 10.2–10.8 ppm, broad), aromatic protons (δ 7.0–7.8 ppm), and diphenyl methyl groups (δ 1.8–2.2 ppm) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating receptor-binding activity of this compound, particularly for formyl-peptide or tachykinin receptors?
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-substance P for tachykinin NK1 receptors) in HEK293 cells expressing recombinant receptors. Measure IC₅₀ values via scintillation counting .
- Calcium flux assays : Employ FLIPR Tetra systems to detect Gq-coupled receptor activation (e.g., FPR2 agonism) in real time .
- Controls : Include known agonists/antagonists (e.g., septide for NK1, WRW4 for FPR2) to validate assay specificity .
Q. How can molecular modeling predict interactions between this compound and target receptors like FPR2?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to dock the compound into FPR2’s ligand-binding pocket (PDB: 6OMM). Prioritize hydrophobic interactions with phenyl groups and hydrogen bonding with indole NH .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR insights : Compare with analogs (e.g., substituents on the indole or diphenyl groups) to identify critical pharmacophores .
Q. How should researchers address discrepancies in reported inhibitory effects of structurally related tryptamine derivatives?
- Dose-response validation : Re-test compounds under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay variability .
- Metabolic stability assays : Use liver microsomes to assess if differences arise from CYP450-mediated degradation .
- Allosteric vs. competitive inhibition : Perform Schild regression analysis or kinetic binding studies to clarify mechanisms .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation. Avoid exposure to light .
- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Indole modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position to enhance receptor affinity .
- Diphenyl substitutions : Replace phenyl groups with fluorinated or heteroaromatic rings to improve metabolic stability .
- Backbone flexibility : Shorten the ethyl linker to a methyl group and evaluate conformational rigidity via X-ray crystallography .
Q. What role does stereochemistry play in the compound’s pharmacological profile, and how can enantiomers be resolved?
- Chiral chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) to separate enantiomers .
- Biological evaluation : Test individual enantiomers in receptor-binding assays; e.g., (S)-enantiomers of related compounds show 10-fold higher FPR2 agonism .
- Stereochemical stability : Monitor racemization under physiological conditions via circular dichroism (CD) spectroscopy .
Notes
- Methodological rigor : Emphasized assay validation, computational reproducibility, and SAR-driven design.
- Contradictions addressed : Highlighted strategies for reconciling inhibitory data and stereochemical effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
